molecular formula C10H10N2O B1305951 [4-(1H-Imidazol-1-yl)phenyl]methanol CAS No. 86718-08-3

[4-(1H-Imidazol-1-yl)phenyl]methanol

Cat. No.: B1305951
CAS No.: 86718-08-3
M. Wt: 174.2 g/mol
InChI Key: SRQXVPAXMMIUFH-UHFFFAOYSA-N
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Description

[4-(1H-Imidazol-1-yl)phenyl]methanol: is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound belongs to the class of phenylimidazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

[4-(1H-Imidazol-1-yl)phenyl]methanol plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The imidazole ring can act as a ligand, binding to metal ions in the active sites of enzymes, thereby influencing their catalytic activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the flux of metabolic pathways, impacting the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the imidazole ring can coordinate with the heme iron in cytochrome P450 enzymes, affecting their ability to catalyze reactions . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or improving metabolic efficiency. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, disruption of cellular processes, and adverse physiological responses . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites in cells . The compound’s interaction with cofactors, such as NADH and FADH2, also plays a role in its metabolic processing.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its affinity for different cellular compartments and tissues. For instance, this compound may accumulate in the liver due to its interaction with hepatic transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . Understanding its subcellular distribution is essential for elucidating its biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a reducing agent to yield the desired methanol derivative . Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-Imidazol-1-yl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(1H-Imidazol-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antifungal and antibacterial agent. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes and receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the development of functional materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1H-Imidazol-1-yl)phenyl]methanol is unique due to its combination of an imidazole ring and a methanol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-imidazol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-6,8,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQXVPAXMMIUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380119
Record name [4-(1H-Imidazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-08-3
Record name [4-(1H-Imidazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Imidazol-1-yl)benzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 90 parts of tetrahydrofuran were added 5 parts of lithium aluminum hydride. Then there was added dropwise (slowly) a solution of 35 parts of ethyl 4-(1H-imidazol-1-yl)benzoate in 135 parts of tetrahydrofuran: temperature rose to 60° C. Upon completion, stirring was continued first for 1 hour at 60°-65° C. and further overnight at room temperature. While cooling, the reaction mixture was decomposed by the successive dropwise additions of 3 parts of water, 10 parts of a sodium hydroxide solution 50% and 10 parts of water. After stirring for a while at room temperature, the precipitate was filtered off and washed with benzene. The filtrate was dried, filtered and evaporated. The residue was crystallized from 4-methyl-2-pentanone. The product was filtered off, washed with 2,2'-oxybispropane and dried, yielding 16.2 parts (58%) of 4-(1H-imidazol-1yl)benzenemethanol; mp. 124.7° C. (intermediate 19).
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Synthesis routes and methods II

Procedure details

To a mixture of 4-(1H-imidazol-1-yl)benzoic acid methyl ester (prepared as described in U.S. Pat. No. 4,804,662) (1.5 g) in THF (25 ml) at -15° C. was added a solution of 1M LAH/THF (10.4) ml). The mixture was stirred for 1/2 hour and allowed to warm to room temperature. The reaction was quenched by addition of water (0.5 ml), and then diluted with methanol (50 ml) and filtered. Concentration of the filtrate yielded 1.2 g (98%) of 1-(hydroxymethyl)-4-(1H-imidazol-1-yl)-benzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (4-(1H-Imidazol-1-yl)phenyl)methanol interact with copper to inhibit its corrosion in acidic environments?

A1: (4-(1H-Imidazol-1-yl)phenyl)methanol acts as a corrosion inhibitor by adsorbing onto the copper surface, forming a protective layer that hinders the interaction of corrosive agents. [] This adsorption occurs due to the molecule's electronic structure, particularly the presence of electron-rich regions within the imidazole ring and benzene ring. These regions facilitate electron donation to the vacant d-orbitals of copper atoms, creating a strong bond that inhibits the dissolution of copper ions. [] Density Functional Theory (DFT) calculations highlighted that (4-(1H-Imidazol-1-yl)phenyl)methanol possesses empty molecular orbitals primarily located over its benzene ring. [] This electronic configuration enables a metal-ligand charge transfer, where the molecule receives electron density from the copper surface through a process known as backbonding. [] This interaction effectively strengthens the molecule's adsorption onto copper, leading to a more efficient inhibition of the corrosion process. []

Q2: How does the structure of (4-(1H-Imidazol-1-yl)phenyl)methanol relate to its corrosion inhibition efficiency?

A2: The research suggests that the presence of the imidazole ring and the benzene ring in the (4-(1H-Imidazol-1-yl)phenyl)methanol structure is crucial for its corrosion inhibition properties. [] Modifications to this core structure, such as the introduction of different substituents, could significantly impact the molecule's electron density distribution and, consequently, its ability to interact with the copper surface. [] This highlights the importance of Structure-Activity Relationship (SAR) studies to optimize the molecular structure for enhanced corrosion inhibition efficiency.

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